molecular formula C10H13Cl2N7 B6189557 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2648956-63-0

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B6189557
CAS RN: 2648956-63-0
M. Wt: 302.2
InChI Key:
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Description

Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry . Benzodiazoles, on the other hand, are organic compounds containing a benzene ring fused to a diazole ring. They are used in various fields, including medicine, due to their biological activity.


Synthesis Analysis

Tetrazoles can be synthesized using various approaches, such as the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides . The synthesis of benzodiazoles typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.


Molecular Structure Analysis

The molecular structure of tetrazoles is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions. The structure of benzodiazoles, meanwhile, consists of a benzene ring fused to a diazole ring.


Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .

Mechanism of Action

The mechanism of action of tetrazoles and benzodiazoles can vary depending on their specific structures and the context in which they are used. For example, tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Tetrazoles are known to be explosive even at low temperatures . They can emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to be a subject of interest in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the synthesis of the intermediate 6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazole, which is then reacted with ethylene diamine to obtain the final product. The intermediate is synthesized using a multistep reaction involving the condensation of 2-nitroaniline with sodium azide, reduction of the resulting azido compound, and cyclization of the resulting amine with 2-formylbenzoic acid.", "Starting Materials": [ "2-nitroaniline", "sodium azide", "sodium borohydride", "2-formylbenzoic acid", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-nitroaniline with sodium azide in the presence of sodium hydroxide to obtain the corresponding azido compound.", "Step 2: Reduction of the azido compound using sodium borohydride in the presence of water to obtain the corresponding amine.", "Step 3: Cyclization of the amine with 2-formylbenzoic acid in the presence of hydrochloric acid to obtain the intermediate 6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazole.", "Step 4: Reaction of the intermediate with ethylene diamine in the presence of hydrochloric acid to obtain the final product 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride.", "Step 5: Purification of the final product using diethyl ether and drying under vacuum." ] }

CAS RN

2648956-63-0

Molecular Formula

C10H13Cl2N7

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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